6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 3-cyclopentyl-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-7,8-dimethyl-
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Overview
Description
6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one: is a heterocyclic compound with a complex structure. Let’s break it down:
- The core structure consists of a pyrimido[1,2-a]-1,3,5-triazine ring fused with a cyclopentyl ring.
- The compound bears a 4-methoxyphenyl group at one position and two methyl groups at other positions.
- It exists in the tautomeric form, with the hydrogen atom on the nitrogen atom (N) potentially shifting between different positions.
Preparation Methods
The synthetic routes to this compound involve several steps
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Cyclopentyl-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-7,8-dimethyl-6H-pyrimido[1,2-a]-1,3,5-triazin-6-one: can be synthesized via cyclization reactions. One such method involves the condensation of dimethylformamide (DMF) and dimethylacetamide (DMA) at the methyl group of the acetyl moiety, followed by elimination of N,N-dimethylpropionamide. This leads to the formation of the pyrimido[1,2-a]-1,3,5-triazine ring .
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Industrial production methods may vary, but the key steps involve cyclization and subsequent functionalization.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: Oxidative processes can modify the functional groups.
Reduction: Reduction reactions may lead to the formation of saturated derivatives.
Substitution: Substituents can be replaced by other groups.
Common Reagents: Reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NaN₃) are relevant.
Major Products: These reactions yield derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Investigating the reactivity and properties of this compound.
Biology: Studying its interactions with biological macromolecules.
Medicine: Exploring potential therapeutic applications.
Industry: Developing new materials or catalysts.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors).
- It may modulate cellular pathways (e.g., signal transduction, metabolic pathways).
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: While I don’t have specific names for similar compounds, you can explore related pyrimido[1,2-a]-1,3,5-triazines in the literature.
Properties
CAS No. |
1158494-22-4 |
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Molecular Formula |
C20H26N4O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-cyclopentyl-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H26N4O2/c1-14-15(2)21-20-23(17-8-10-18(26-3)11-9-17)12-22(13-24(20)19(14)25)16-6-4-5-7-16/h8-11,16H,4-7,12-13H2,1-3H3 |
InChI Key |
IRXVPYSEBGRTGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)C3CCCC3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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